(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate
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Description
(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C24H22Cl2F3N3O2S and its molecular weight is 544.41. The purity is usually 95%.
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Biological Activity
The compound (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate, with CAS number 318239-34-8, is a derivative of pyrazole that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H22Cl2F3N3O2S
- Molecular Weight : 544.42 g/mol
- Boiling Point : Predicted at 607.6 ± 65.0 °C
- Density : 1.34 ± 0.1 g/cm³
- pKa : -2.91 ± 0.10
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazole ring and the sulfanyl group. These components are known to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this pyrazole derivative display significant antimicrobial properties. For instance, derivatives containing aryl substitutions have been reported to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Salmonella enterica . The sulfanyl group enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against microbial pathogens.
Compound | Activity | Target Organism |
---|---|---|
Pyrazole Derivative | Antimicrobial | Pseudomonas aeruginosa |
Pyrazole Derivative | Antimicrobial | Salmonella enterica |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The trifluoromethyl group is believed to enhance the compound's ability to induce oxidative stress in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled laboratory setting, a series of pyrazole derivatives were tested for their ability to disrupt biofilms formed by Gram-positive and Gram-negative bacteria. The compound exhibited promising results, significantly reducing biofilm biomass at concentrations as low as 6 mg/mL . -
Cytotoxicity Assays :
A study evaluating the cytotoxic effects of structurally similar compounds on HeLa and HEK-293T cells revealed that certain derivatives induced significant cell death at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways .
Properties
IUPAC Name |
[(E)-[5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N3O2S/c1-23(2,3)15-7-5-14(6-8-15)13-35-21-18(20(24(27,28)29)31-32(21)4)12-30-34-22(33)17-10-9-16(25)11-19(17)26/h5-12H,13H2,1-4H3/b30-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBINTMCCWJZFW-PNQUVVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=NOC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)/C=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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